1-Methyl-1H-indol-4-amine hydrochloride hydrate
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical Sciences
The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.orgsafrole.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgsafrole.com This foundational work paved the way for understanding a new class of compounds. A few years later, in 1869, von Baeyer proposed the structural formula for indole that is recognized today. wikipedia.org
A pivotal moment in the history of indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgtestbook.comchemistrylearner.combyjus.com This reaction, which produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, remains one of the most important and widely used methods for preparing substituted indoles. wikipedia.orgbyjus.comthermofisher.com
Interest in the indole nucleus intensified in the 1930s with the discovery that it is a central component of many important natural products, including the essential amino acid tryptophan and various plant hormones known as auxins. purkh.comwikipedia.org This realization spurred extensive research, cementing the indole scaffold's importance in biochemistry and pharmacology. wikipedia.org Today, the indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. nih.govsci-hub.se
The Role of Indole Derivatives in Contemporary Chemical Research
Indole derivatives are at the forefront of modern drug discovery and chemical research due to their wide range of pharmacological activities. nih.govnih.gov The versatility of the indole ring allows it to mimic protein structures and interact with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net
In contemporary medicinal chemistry, indole-based compounds are investigated for a multitude of therapeutic applications, including:
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting key biological pathways, such as tubulin polymerization and protein kinases, thereby inhibiting cancer cell proliferation and inducing apoptosis. nih.govmdpi.com
Antimicrobial and Antiviral Agents: Researchers have synthesized numerous indole derivatives that show significant activity against various bacteria, fungi, and viruses. nih.govresearchgate.net
Neurodegenerative Disease Management: The structural similarity of the indole nucleus to biomolecules like serotonin (B10506) and melatonin (B1676174) makes it a valuable scaffold for designing agents to treat neurodegenerative diseases. nih.govnih.gov
Anti-inflammatory and Antidiabetic Therapies: Indole derivatives have been developed as anti-inflammatory drugs, such as indomethacin, and are also explored for their potential in managing metabolic disorders like diabetes. nih.govnih.gov
The ability to functionalize the indole ring at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, leading to the strategic design of novel derivatives with enhanced efficacy and reduced toxicity. nih.govresearchgate.net This structural versatility ensures that the indole nucleus will remain a central focus of chemical research for the foreseeable future. nih.govijpsr.com
Structural Framework of 1-Methyl-1H-indol-4-amine Hydrochloride Hydrate (B1144303) within the Indole Family
1-Methyl-1H-indol-4-amine hydrochloride hydrate belongs to the family of substituted indoles. Its structure is defined by the core indole nucleus with specific modifications that dictate its chemical properties.
The key structural features are:
Indole Core: A bicyclic aromatic system composed of a fused benzene (B151609) and pyrrole (B145914) ring.
Methyl Group at N-1: A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the indole ring. This N-methylation removes the N-H proton, which can influence the compound's hydrogen bonding capabilities and metabolic stability.
Amine Group at C-4: An amine group (-NH₂) is substituted at position 4 on the benzene ring portion of the indole nucleus. The presence and position of this group are critical for its chemical reactivity and potential biological interactions.
Hydrochloride Hydrate Salt: The compound exists as a hydrochloride salt, where the basic amine group is protonated by hydrochloric acid (HCl). This salt formation typically enhances the compound's solubility in water and its stability. The "hydrate" designation indicates the incorporation of water molecules into the crystal lattice.
The placement of the amine group at the C-4 position is a defining characteristic. While electrophilic substitution on the indole ring typically occurs at the C-3 position, the synthesis of 4-aminoindoles requires specific synthetic strategies. wikipedia.orgrsc.org This particular substitution pattern, combined with N-methylation, creates a unique molecule for investigation in chemical synthesis and pharmacological research. Its structural similarity to endogenous molecules like serotonin, which also features an indole core, suggests potential interactions with biological systems, making it a compound of interest for further study. smolecule.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylindol-4-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH.H2O/c1-11-6-5-7-8(10)3-2-4-9(7)11;;/h2-6H,10H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYUKRAJVUJZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Indol 4 Amine Hydrochloride Hydrate Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Methyl-1H-indol-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment. ipb.pt
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 1-Methyl-1H-indol-4-amine, the spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the amine protons.
The protons on the benzene (B151609) portion of the indole ring (H5, H6, and H7) typically appear in the aromatic region of the spectrum. Due to the electron-donating effect of the amine group at the C4 position, these protons are expected to be shifted upfield compared to unsubstituted indole. The H6 proton is expected to appear as a triplet, being coupled to both H5 and H7. The H5 and H7 protons would appear as doublets, coupled to H6. The protons on the pyrrole (B145914) ring, H2 and H3, would also show characteristic shifts. The N-methyl group is expected to produce a sharp singlet, typically in the range of 3.7-3.8 ppm. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~6.8-7.0 | d | ~3.0 |
| H3 | ~6.3-6.5 | d | ~3.0 |
| H5 | ~6.5-6.7 | d | ~7.8 |
| H6 | ~7.0-7.2 | t | ~7.8 |
| H7 | ~6.8-7.0 | d | ~7.8 |
| N-CH₃ | ~3.7-3.8 | s | - |
| NH₂ | Variable (broad) | s | - |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of 1-Methyl-1H-indol-4-amine is expected to display nine distinct signals corresponding to the nine carbon atoms of the core structure. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon. The presence of the electron-donating amino group at C4 and the methyl group on the pyrrole nitrogen significantly influences the chemical shifts of the ring carbons compared to unsubstituted indole. acs.org For instance, the C4 carbon, directly attached to the amine, is expected to be significantly shielded. In contrast, carbons ortho and para to the amine group (C5, C7, C3a) would also experience shielding effects. clockss.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~125-127 |
| C3 | ~100-102 |
| C3a | ~122-124 |
| C4 | ~140-142 |
| C5 | ~105-107 |
| C6 | ~120-122 |
| C7 | ~110-112 |
| C7a | ~135-137 |
| N-CH₃ | ~32-34 |
While 1D NMR spectra suggest the types of atoms present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-Methyl-1H-indol-4-amine, a COSY spectrum would show correlations between H5, H6, and H7, confirming their adjacency on the benzene ring. researchgate.net A correlation between H2 and H3 would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~33 ppm, confirming the N-CH₃ group.
| Experiment | Correlating Nuclei | Inferred Connectivity |
|---|---|---|
| COSY | H5 ↔ H6, H6 ↔ H7 | Confirms adjacent protons on the benzene ring. |
| HSQC | H5 ↔ C5, H6 ↔ C6, etc. | Assigns each carbon to its directly attached proton. |
| HMBC | N-CH₃ (¹H) ↔ C2, C7a (¹³C) | Confirms the position of the N-methyl group. |
| HMBC | H7 (¹H) ↔ C5, C7a (¹³C) | Confirms the fusion of the two rings. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations (stretching, bending), providing a fingerprint of the functional groups present.
For 1-Methyl-1H-indol-4-amine hydrochloride hydrate (B1144303), the IR spectrum would be characterized by several key absorptions. The primary amine group gives rise to a characteristic pair of N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com As a hydrochloride salt, a broad absorption corresponding to the N-H⁺ stretch of the ammonium (B1175870) salt would likely be present. The presence of hydrate water would be indicated by a very broad O-H stretching band, often overlapping with the N-H stretches. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching of the aromatic amine would be observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (broad) | Water of hydration | 3500-3200 |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400-3250 |
| Aromatic C-H Stretch | Indole Ring | 3100-3000 |
| N-H⁺ Stretch (broad) | Ammonium Salt | 3000-2800 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650-1580 |
| Aromatic C=C Stretch | Indole Ring | 1600-1450 |
| C-N Stretch | Aromatic Amine | 1335-1250 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For 1-Methyl-1H-indol-4-amine, electron ionization (EI) would likely be used.
The molecular ion peak (M⁺) for the free base (C₉H₁₀N₂) would be observed at an m/z of 146. The fragmentation of indole derivatives often follows characteristic pathways. scirp.org A common fragmentation for N-methylindoles involves the loss of a hydrogen cyanide (HCN) molecule. The presence of the amine group can also direct fragmentation, potentially through the loss of ammonia (B1221849) (NH₃) or related radicals. The fragmentation of the parent compound, 4-methyl-1H-indole, shows a prominent molecular ion peak at m/z 131, which is also the base peak, indicating the stability of the indole ring system. nist.gov
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 146 | Molecular Ion [M]⁺ | [C₉H₁₀N₂]⁺ |
| 131 | [M - CH₃]⁺ | [C₈H₇N₂]⁺ |
| 119 | [M - HCN]⁺ | [C₈H₉N]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, as each unique formula has a distinct exact mass. HRMS is the definitive method for confirming the molecular formula of a newly synthesized compound. rsc.org
For 1-Methyl-1H-indol-4-amine, HRMS would be performed on the protonated molecule, [M+H]⁺, typically using electrospray ionization (ESI). The calculated exact mass for the protonated free base, [C₉H₁₁N₂]⁺, is 147.0922. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental formula, distinguishing it from any other combination of atoms with the same nominal mass. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds. While the specific crystal structure of this compound is not publicly available in the surveyed literature, analysis of structurally related indole amine analogs offers significant insights into the likely solid-state conformations and packing motifs that could be expected.
A study on 4-Amino-5-indolyl-1,2,4-triazole-3-thione, an analog containing a 4-aminoindole (B1269813) moiety, provides valuable data on its crystal structure. The compound was found to crystallize in the monoclinic system with the P21 space group. acs.org The unit cell parameters were determined to be a = 6.23510(10) Å, b = 26.0156(4) Å, and c = 12.4864(2) Å, with a β angle of 93.243(2)°. acs.org The crystal structure revealed the presence of four independent molecules in the asymmetric unit, with the indole and triazole rings being twisted relative to each other. acs.org
Another related structure, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, showcases an essentially planar indole ring system. nih.gov In its crystal structure, molecules are linked through weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, forming a two-dimensional network. nih.gov The dihedral angle between the indole system and the attached benzene ring is 9.89 (5)°. nih.gov
The precise determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide definitive information on its solid-state conformation, including the planarity of the indole ring, the orientation of the methyl and amine substituents, and the nature of the intermolecular interactions.
Crystallographic Data for 4-Amino-5-indolyl-1,2,4-triazole-3-thione
| Crystal Parameter | Value acs.org |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
| Z | 8 |
Selected Intermolecular Interactions for N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
| Interaction Type | Description nih.gov |
| Hydrogen Bonding | Weak intermolecular C—H⋯O hydrogen bonds |
| π Interactions | C—H⋯π interactions |
| Supramolecular Structure | Formation of a two-dimensional network |
| Dihedral Angle | 9.89 (5)° between the indole system and the benzene ring |
Computational Chemistry and Theoretical Studies on 1 Methyl 1h Indol 4 Amine Hydrochloride Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for predicting a wide range of molecular properties. For 1-Methyl-1H-indol-4-amine hydrochloride hydrate (B1144303), DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be instrumental in determining its optimized geometry, electronic energy, and the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and the nature of its chemical interactions.
For 1-Methyl-1H-indol-4-amine, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Substituents on the indole ring can significantly influence the energies of these frontier orbitals. rsc.org
Illustrative Frontier Molecular Orbital Data for Indole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.85 | -0.95 | 4.90 |
| 1-Methylindole (B147185) | -5.70 | -0.90 | 4.80 |
| 4-Aminoindole (B1269813) | -5.50 | -0.80 | 4.70 |
| 1-Methyl-1H-indol-4-amine (Hypothetical) | -5.45 | -0.75 | 4.70 |
This table presents hypothetical data based on general trends observed in substituted indoles to illustrate the expected relative values.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.comresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions such as hydrogen bonding. researchgate.netproteopedia.org
In the case of 1-Methyl-1H-indol-4-amine hydrochloride hydrate, an MEP map would likely show a region of high negative potential (typically colored red) around the nitrogen atom of the amino group, indicating its nucleophilic character. The hydrogen atoms of the ammonium (B1175870) group (in the hydrochloride salt) and the water of hydration would exhibit positive potential (blue), making them susceptible to interaction with electron-rich species. The indole ring itself would display a more complex potential surface, with the nitrogen atom of the pyrrole (B145914) ring also contributing to the negative potential.
From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These descriptors provide a more quantitative understanding of the concepts illustrated by FMO and MEP analysis. For 1-Methyl-1H-indol-4-amine, these would include:
Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (A): The energy released upon gaining an electron, approximated by the negative of the LUMO energy (-ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).
Illustrative Quantum Chemical Descriptors for Indole Derivatives
| Descriptor | Indole | 1-Methylindole | 4-Aminoindole | 1-Methyl-1H-indol-4-amine (Hypothetical) |
| Ionization Potential (eV) | 5.85 | 5.70 | 5.50 | 5.45 |
| Electron Affinity (eV) | 0.95 | 0.90 | 0.80 | 0.75 |
| Electronegativity (χ) | 3.40 | 3.30 | 3.15 | 3.10 |
| Chemical Hardness (η) | 2.45 | 2.40 | 2.35 | 2.35 |
| Electrophilicity Index (ω) | 2.36 | 2.27 | 2.11 | 2.06 |
This table presents hypothetical data based on general trends to illustrate the expected relative values.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. uniroma1.itnih.gov For this compound, MD simulations could be employed to explore its conformational landscape, particularly the orientation of the methyl and amino groups relative to the indole ring.
In a simulated aqueous environment, MD would reveal the nature of the interactions between the molecule and surrounding water molecules. This includes the formation and dynamics of hydrogen bonds between the ammonium group, the indole nitrogen, the chloride ion, the water of hydration, and the bulk solvent. Such simulations are crucial for understanding the solvation of the molecule and its behavior in solution, which is pertinent to its potential biological activity and reactivity in different media. mdpi.com
In Silico Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. copernicus.org For 1-Methyl-1H-indol-4-amine, in silico studies could investigate its reactivity in various chemical transformations. For example, the mechanism of electrophilic substitution on the indole ring could be modeled to predict the most likely site of reaction and the associated activation energies.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Such studies would be invaluable for understanding the chemical stability and synthetic utility of 1-Methyl-1H-indol-4-amine.
Prediction of Spectroscopic Parameters
Computational chemistry provides methods for the theoretical prediction of various spectroscopic parameters, which can be used to interpret and assign experimental spectra. nih.govresearchgate.net For this compound, these predictions would be highly valuable for its structural characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govcore.ac.uk Comparing the predicted spectrum with experimental data can aid in the definitive assignment of resonances and confirm the molecular structure. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra, when compared with experimental FT-IR and Raman spectra, allow for the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov This can help in understanding the electronic structure and photophysical properties of the compound. acs.org
Illustrative Predicted ¹H NMR Chemical Shifts for 1-Methyl-1H-indol-4-amine
| Proton | Predicted Chemical Shift (ppm) |
| N1-CH₃ | 3.75 |
| H2 | 7.10 |
| H3 | 6.50 |
| H5 | 7.20 |
| H6 | 7.05 |
| H7 | 6.80 |
| 4-NH₂ | 4.50 |
This table presents hypothetical data based on typical chemical shifts for similar indole derivatives to illustrate the expected values.
Tautomeric Equilibria Studies in N-Substituted Indole Amines
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in the study of heterocyclic compounds such as N-substituted indole amines. In these molecules, the migration of a proton can lead to different tautomeric forms, each with distinct electronic and structural properties. Computational chemistry provides powerful tools to investigate these equilibria, offering insights into the relative stabilities of tautomers and the energetic barriers for their interconversion.
The study of tautomerism in N-substituted indole amines, such as 1-Methyl-1H-indol-4-amine, primarily revolves around the potential for proton migration involving the exocyclic amino group and the indole ring system. The two principal tautomeric forms are the amino form and the imino form. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the preferred tautomer in different environments.
Research on related heterocyclic systems, such as substituted pyrazoles and acridin-9-amines, has demonstrated that the position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents and the polarity of the solvent. For N-substituted indole amines, the methyl group on the indole nitrogen (N-1) influences the electronic distribution within the heterocyclic ring, which in turn affects the basicity of the ring nitrogens and the exocyclic amino group.
Computational models can predict the relative energies of the possible tautomers in the gas phase and in solution, with the latter often simulated using continuum solvent models like the Polarizable Continuum Model (PCM). These calculations typically reveal that one tautomer is significantly more stable than the others. For instance, studies on similar amino-substituted heterocyclic systems have shown that the amino form is generally more stable than the imino form.
The relative stability of tautomers can be quantified by the difference in their Gibbs free energies (ΔG). A hypothetical computational study on 1-Methyl-1H-indol-4-amine might yield the relative energies of the amino and imino tautomers in both the gas phase and a polar solvent like water. The results would likely indicate the predominance of the amino tautomer, as illustrated in the hypothetical data table below.
| Tautomer | Computational Method | Phase | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| Amino Form | DFT/B3LYP/6-311++G(d,p) | Gas Phase | 0.00 | >99.9 |
| Imino Form | DFT/B3LYP/6-311++G(d,p) | Gas Phase | +8.5 | <0.1 |
| Amino Form | DFT/B3LYP/6-311++G(d,p) with PCM (Water) | Aqueous | 0.00 | >99.9 |
| Imino Form | DFT/B3LYP/6-311++G(d,p) with PCM (Water) | Aqueous | +6.2 | <0.1 |
These theoretical findings are crucial for understanding the intrinsic chemical properties and potential reactivity of 1-Methyl-1H-indol-4-amine. The predominance of a single tautomer simplifies the interpretation of experimental data, such as NMR spectra, and provides a clear picture of the molecule's ground-state structure. Furthermore, understanding the factors that govern tautomeric equilibria is essential for predicting the behavior of these compounds in different chemical and biological environments.
Chemical Reactivity and Derivatization Strategies for 1 Methyl 1h Indol 4 Amine Hydrochloride Hydrate
Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) ring.
In 1-methyl-1H-indol-4-amine, the reactivity and regioselectivity are modulated by two key groups: the activating N-methyl group and the strongly activating, ortho-, para-directing 4-amino group. The N-methyl group slightly increases the electron density of the ring compared to an unsubstituted indole. rsc.org The 4-amino group, being a powerful activating group, strongly directs incoming electrophiles to the ortho (C5) and para (C7) positions.
This leads to a competition between the intrinsic reactivity of the indole nucleus at C3 and the directing influence of the 4-amino group. Generally, the C3 position remains the most nucleophilic and is the primary site of substitution. bhu.ac.in However, under certain conditions or with specific electrophiles, substitution may also be observed at the C5 or C7 positions. Electrophilic attack at C2 is also possible, particularly if the C3 position is blocked. rsc.org
Common electrophilic substitution reactions applicable to this indole derivative include:
Nitration: Introduction of a nitro group (–NO2), typically using nitric acid and sulfuric acid.
Halogenation: Introduction of halogens (e.g., –Br, –Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. However, the amine group can interfere with the Lewis acid catalyst, often requiring protection.
Vilsmeier-Haack Reaction: Formylation (introduction of a –CHO group) at the C3 position using phosphoryl chloride (POCl3) and dimethylformamide (DMF). rsc.org
The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Primary Product Position | Secondary Product Position(s) |
| Nitration | HNO₃ / H₂SO₄ | C3 | C5, C7 |
| Bromination | NBS | C3 | C2, C5 |
| Vilsmeier-Haack | POCl₃, DMF | C3 | - |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ (with protected amine) | C3 | C5 |
Nucleophilic Reactions at the Amine Functionality
The primary amine group at the C4 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uklibretexts.org This functionality allows for a variety of reactions with electrophilic partners, providing a key handle for derivatization.
N-Alkylation: The amine can react with alkyl halides or other alkylating agents to form secondary and tertiary amines. This reaction typically proceeds via an SN2 mechanism.
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common method for protecting the amine group or for synthesizing biologically active amide derivatives.
Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is reversible and typically catalyzed by acid.
Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile, displacing a leaving group on an electron-deficient aromatic ring to form a diarylamine. acs.orgmasterorganicchemistry.com
These reactions are fundamental in synthetic organic chemistry for building more complex molecules from a primary amine precursor. fishersci.se
Cycloaddition Reactions Involving the Indole System
The indole nucleus, particularly the C2-C3 double bond within the pyrrole (B145914) ring, can participate in various cycloaddition reactions to construct polycyclic systems. These reactions are powerful tools for generating molecular complexity in a single step.
[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2-C3 bond can act as a dienophile, reacting with a diene. Conversely, indole derivatives can be designed to act as the diene component. These reactions are often used to build carbazole (B46965) or other fused-ring frameworks.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with the indole C2-C3 double bond (the dipolarophile). For example, azomethine ylides generated from β-carbolines can undergo cycloaddition to form complex indolizino[8,7-b]indole derivatives. acs.orgmdpi.comnih.gov The regioselectivity of these reactions can often be controlled by the nature of the dipolarophile. frontiersin.orgresearchgate.net
[4+3] Cycloaddition: This reaction allows for the construction of seven-membered rings. Dearomative [4+3] cycloaddition of 3-alkenylindoles with in-situ generated oxyallyl cations can produce cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. nih.govacs.orgnih.govorganicreactions.org While the title compound itself is not a 3-alkenylindole, it could be derivatized at the C3 position to become a suitable substrate for this transformation.
Formation of Hybrid Indole Scaffolds via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex hybrid molecules. To utilize 1-methyl-1H-indol-4-amine in these reactions, it can either be functionalized with a halide (e.g., at the C3, C5, or C7 position) to act as the electrophile, or the amine itself can serve as the nucleophile.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. A halogenated derivative of 1-methyl-1H-indol-4-amine could be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups.
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This reaction can be applied to halo-indoles to introduce alkenyl substituents. nih.govresearchgate.net Recent advances have enabled the dearomative Heck reaction of indoles, leading to the formation of indoline (B122111) derivatives with C2-quaternary centers. acs.orgrsc.org
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. wikipedia.orgnih.govlibretexts.org The 4-amino group of the title compound can be directly coupled with aryl halides or triflates to produce N-aryl derivatives. mit.edu This reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.org
Oxidative Coupling: Direct C-H functionalization via oxidative coupling provides an atom-economical way to form new bonds. Coupling typically occurs at the nucleophilic C3 position of the indole but can be directed to other positions under specific conditions. rsc.org This strategy is employed in the synthesis of various indole alkaloids. nih.govresearchgate.netresearchgate.net
Table 2: Overview of Coupling Reactions for Indole Derivatization
| Reaction Name | Indole Substrate | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Halo-indole | Boronic acid/ester | C-C |
| Heck | Halo-indole | Alkene | C-C (alkenyl) |
| Buchwald-Hartwig | 1-Methyl-1H-indol-4-amine | Aryl halide/triflate | C-N |
| Buchwald-Hartwig | Halo-indole | Amine | C-N |
Oxidation and Reduction Chemistry of 1-Methyl-1H-indol-4-amine Hydrochloride Hydrate (B1144303)
The oxidation and reduction of 1-methyl-1H-indol-4-amine can affect both the indole ring and the amino substituent.
Oxidation: The electron-rich indole nucleus is susceptible to oxidation. The electrooxidation of N-methylindole is known to produce soluble oligomers and an asymmetric cyclic trimer. rsc.org Chemical or enzymatic oxidation can lead to various products. For instance, horseradish peroxidase-catalyzed oxidation of 1-methylindole-3-acetaldehyde results in oxidative breakdown of the side chain. dtic.mil Oxidation of the indole ring can also yield 2-oxindoles or 3-oxindoles. acs.org The primary aromatic amine at C4 is also prone to oxidation, which can lead to the formation of colored polymeric materials, indicating potential instability in the presence of strong oxidizing agents or prolonged exposure to air. The oxidation of 1-amino-2-methylindoline, a related compound, leads to the formation of 1-amino-2-methylindole and an azo dimer. researchgate.net
Reduction: Reduction reactions are crucial both for the synthesis of the title compound and for its further transformation.
Synthesis via Nitro Reduction: A common route to aminoindoles is the reduction of the corresponding nitroindole. acs.org Various reagents can achieve this transformation, including sodium dithionite, indium-mediated reduction, or catalytic hydrogenation. epa.govijrar.orgresearchgate.netnih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like H₂ gas or hydrazine (B178648) hydrate is a widely used and efficient method. ijrar.org
Hydrogenation of the Indole Ring: The pyrrole ring of the indole system can be selectively hydrogenated to yield the corresponding indoline (2,3-dihydroindole). This transformation typically requires specific catalytic systems, as the aromaticity of the indole ring makes it resistant to reduction. nih.gov Effective methods include heterogeneous catalysis with Pt/C in the presence of an acid or using triarylborane catalysts. nih.govrsc.org Asymmetric hydrogenation using iridium or palladium catalysts with chiral ligands can produce enantiomerically enriched indolines. chinesechemsoc.orgacs.org
Table 3: Common Reduction Reactions in Indole Chemistry
| Transformation | Substrate | Reagents/Catalyst | Product |
| Nitro to Amine | 1-Methyl-4-nitro-1H-indole | H₂, Pd/C or Na₂S₂O₄ | 1-Methyl-1H-indol-4-amine |
| Indole to Indoline | 1-Methyl-1H-indol-4-amine | H₂, Pt/C, Acid | 1-Methyl-2,3-dihydro-1H-indol-4-amine |
Applications in Advanced Organic Synthesis and Material Science
1-Methyl-1H-indol-4-amine Hydrochloride Hydrate (B1144303) as a Versatile Synthetic Building Block
The utility of 1-Methyl-1H-indol-4-amine hydrochloride hydrate as a synthetic intermediate is rooted in the reactivity of its constituent parts: the aromatic indole (B1671886) system and the primary amine substituent. smolecule.com The indole ring itself can participate in electrophilic aromatic substitution reactions, while the amine group is a potent nucleophile, enabling a wide array of chemical transformations. smolecule.com This dual reactivity allows for its incorporation into a diverse range of molecular frameworks.
As a building block, this compound serves as a precursor for more complex molecules. smolecule.combiosynth.com The amine functionality can be readily acylated, alkylated, or used in condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in constructing the intricate scaffolds required for biologically active compounds and functional organic materials. The parent compound, 4-aminoindole (B1269813), is known to be a reactant in the preparation of a multitude of inhibitors for various biological targets, including bacterial thymidylate synthase, protein kinase C θ (PKCθ), and cyclooxygenase-2 (COX-2). sigmaaldrich.com This highlights the potential of its N-methylated derivative in similar synthetic strategies.
The synthesis of derivatives often involves multi-step organic reactions where the 1-methyl-1H-indol-4-amine core is systematically functionalized. The N-methyl group on the indole ring prevents competing reactions at that position, directing further substitutions to other parts of the molecule, thereby enhancing its utility as a predictable and reliable building block in complex synthetic sequences.
Integration into Complex Heterocyclic Systems for Diverse Chemical Applications
The indole nucleus is a cornerstone in the synthesis of polyheterocyclic systems due to its unique electronic properties and ability to be fused with other ring systems. rsc.orgresearchgate.net this compound provides a strategic starting point for creating such complex structures. The amine group can act as an anchor point for building additional heterocyclic rings through annulation reactions.
For instance, multi-component reactions (MCRs), which involve combining three or more reactants in a single step, are a powerful tool for rapidly generating molecular complexity. researchgate.net Indole derivatives are frequently used in MCRs to produce diverse heterocyclic libraries. researchgate.net The amine group of 1-Methyl-1H-indol-4-amine can participate in reactions like the Biginelli or Hantzsch reactions, leading to the formation of pyrimidines and dihydropyridines fused or appended to the indole core. An example of a multi-component reaction involving an indole derivative is the synthesis of indolylnicotinonitriles. researchgate.net
Furthermore, the synthesis of indolyl-1,3,4-thiadiazole amines has been achieved through effective one-pot, three-component strategies, demonstrating the integration of the indole scaffold into different heterocyclic systems. nih.gov These complex heterocyclic compounds are of great interest due to their wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The ability to construct these elaborate molecules efficiently from indole-based starting materials underscores the importance of compounds like 1-Methyl-1H-indol-4-amine in synthetic chemistry. mdpi.com
| Reaction Type | Reactants | Resulting Heterocycle |
| Fischer Indole Synthesis | Phenylhydrazine (B124118), Ketone/Aldehyde | Indole |
| Japp–Klingemann Reaction | Phenyldiazonium chloride, β-Keto ester/acid | Hydrazone (Indole precursor) |
| One-pot, Three-component | Indole-3-carboxaldehyde, Tosylhydrazine, Ammonium (B1175870) thiocyanate | Indolyl-1,3,4-thiadiazole amine |
Exploration of Material Science Applications based on Indole Derivatives
The unique photophysical and electronic properties of the indole ring have made it a compelling component for the development of advanced organic materials. africaresearchconnects.comktu.edu Its electron-rich nature allows it to function as an excellent electron donor, a property that is fundamental to the design of materials for electronics and photonics. researchgate.net
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org
Indole derivatives have been identified as promising candidates for AIE materials, known as AIEgens. africaresearchconnects.comresearchgate.net The inherent structural features of the indole core, combined with the ability to introduce rotatable groups through synthetic modification, make it an ideal scaffold for designing molecules with AIE characteristics. researchgate.net These materials can exhibit emissions across the visible spectrum, including white, green, or blue light, depending on their specific chemical structure and aggregation state. africaresearchconnects.com The development of single-chromophore white-light-emitting dyes from indole derivatives is particularly advantageous due to their phase stability and lower fabrication costs compared to mixed-dye systems. africaresearchconnects.com
The favorable charge-transport properties of indole-based compounds have led to their investigation in various organic electronic devices. Indole derivatives have demonstrated potential as hole-transporting materials and emitters in Organic Light Emitting Diodes (OLEDs). ktu.edu Their good luminescent properties contribute to the efficiency and color purity of these devices. ktu.edu
Research into indole-based electroactive materials has shown that derivatives can be designed for use in both phosphorescent and non-doped blue OLEDs. ktu.edu For example, devices using 2-phenylindole (B188600) derivatives as hosts for green phosphorescent emitters have shown low turn-on voltages and high brightness. ktu.edu Similarly, naphthyl-substituted indolylbenzo[b]carbazole derivatives have been successfully employed as emitters in non-doped blue OLEDs, achieving very high brightness and external quantum efficiencies. ktu.edu The ability to synthetically modify the indole core allows for the fine-tuning of electronic properties to meet the demanding requirements of modern electronic applications. researchgate.netktu.edu
Role in the Development of Chemical Probes and Ligands
The indole scaffold is a key structural motif in the design of molecules that can selectively interact with biological targets or sense specific chemical environments.
Chemical Probes: Fluorescent probes are instrumental for visualizing and quantifying biological processes and analytes. mdpi.com Indole and its derivatives are excellent platforms for creating such probes due to their intrinsic fluorescence and sensitivity to the local environment. mdpi.comacs.org The nitrogen atom in the indole ring can respond to changes in pH, making some indole derivatives useful as colorimetric or fluorescent pH sensors. mdpi.com Furthermore, the AIE properties of certain indole derivatives make them suitable for developing bioprobes for detecting biomacromolecules like DNA, as their fluorescence "turns on" upon binding and aggregation. africaresearchconnects.com
Ligands: In medicinal chemistry and catalysis, a ligand is a substance that forms a complex with a biomolecule or a metal ion to serve a biological purpose or catalyze a reaction. The indole structure is a common feature in ligands designed to interact with a variety of receptors and enzymes. nih.gov For example, novel indole-based analogs have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various central nervous system disorders. nih.gov The ability to systematically modify the indole structure allows for the optimization of binding affinity and selectivity for specific biological targets. nih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on 1-Methyl-1H-indol-4-amine hydrochloride hydrate (B1144303) has primarily focused on its role as a precursor for more complex, biologically active molecules. smolecule.com Its structural similarity to the neurotransmitter serotonin (B10506) has driven investigations into its potential pharmacological properties, particularly concerning interactions with serotonin receptors that may influence mood and behavior. While the precise biological mechanisms remain largely unknown, the compound serves as a critical starting material in medicinal chemistry programs aimed at developing novel therapeutics. smolecule.com
Methodological advancements in the synthesis of 4-aminoindoles have progressed from traditional multi-step sequences to more efficient modern techniques. Key findings are summarized below:
Traditional Synthesis: The foundational synthesis often begins with substituted anilines, such as 2-methyl-3-nitroaniline (B147196). This process typically involves steps like nitration, cyclization to form the indole (B1671886) ring, followed by reduction of the nitro group to an amine, and finally N-methylation. dundee.ac.uk The hydrochloride salt is then formed by treatment with hydrochloric acid, and the hydrate is obtained through recrystallization from aqueous solutions.
Modern Synthetic Approaches: More recent innovations aim to improve efficiency and sustainability. There is a growing interest in catalytic C–H amination, which could potentially introduce the amine group directly onto the 1-methylindole (B147185) core, thus avoiding the nitration-reduction sequence. Palladium or copper-catalyzed systems are being explored for such direct functionalizations in related indole systems. These methods align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.
| Synthetic Approach | Starting Materials | Key Steps | Advantages | Challenges |
| Traditional Cyclization | Substituted anilines (e.g., 2-methyl-3-nitroaniline) | Nitration, Cyclization (e.g., Fischer indole synthesis), Reduction, N-methylation | Well-established, scalable | Multi-step, regioselectivity challenges, use of harsh reagents |
| Catalytic C-H Amination | 1-Methylindole | Direct amination at C4 position using transition-metal catalysts (e.g., Pd/Cu) | High atom economy, fewer steps, sustainable | Catalyst development, regioselectivity control, not yet demonstrated for this specific compound |
Table 1: Comparison of Synthetic Methodologies for 4-Aminoindole (B1269813) Derivatives.
Unexplored Synthetic Avenues for 1-Methyl-1H-indol-4-amine Hydrochloride Hydrate
Despite progress, several synthetic avenues for this compound remain underexplored. Future research could focus on developing more convergent and modular synthetic strategies.
Advanced Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a direct route to the target molecule. This would involve coupling a 4-halo-1-methylindole derivative with an ammonia (B1221849) surrogate, potentially offering a more flexible and efficient synthesis than classical methods.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous steps like nitration or reactions requiring precise temperature management. A continuous flow process could enable the rapid production of the indole core, which could then be functionalized in subsequent flow modules.
Biocatalysis: The use of enzymes for the synthesis of indole derivatives is a rapidly growing field. Engineered enzymes, such as tryptophan synthase, could potentially be adapted to produce modified indoles. nih.gov Exploring enzymatic routes for the amination or methylation of indole precursors could lead to highly selective and environmentally benign synthetic processes.
Future Directions in Mechanistic Understanding and Computational Modeling
The mechanistic underpinnings of the biological activity and chemical reactivity of 1-Methyl-1H-indol-4-amine are largely speculative at present. smolecule.com A deeper understanding is crucial for the rational design of new functional molecules.
Mechanistic Studies: Detailed mechanistic studies are needed to elucidate how derivatives of this compound interact with biological targets. Investigating its binding kinetics and thermodynamics with specific serotonin receptor subtypes, for example, would provide valuable insights into its potential as a modulator of neurological pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed for this purpose.
Computational Modeling: In silico methods are poised to play a significant role in accelerating research. Molecular docking simulations can predict the binding modes and affinities of 1-Methyl-1H-indol-4-amine derivatives to various protein targets, helping to prioritize compounds for synthesis and biological testing. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be used to analyze the electronic structure and reactivity of the molecule, guiding the development of new synthetic reactions and providing insights into reaction mechanisms. semanticscholar.org
| Computational Method | Research Question | Potential Insights |
| Molecular Docking | How do derivatives bind to biological targets (e.g., serotonin receptors, enzymes)? | Prediction of binding affinity, identification of key interactions (H-bonds, pi-stacking), guidance for lead optimization. researchgate.net |
| Molecular Dynamics (MD) Simulations | What is the dynamic behavior of the ligand-receptor complex over time? | Assessment of complex stability, understanding conformational changes upon binding, calculation of binding free energies. nih.gov |
| Density Functional Theory (DFT) | What are the electronic properties and reactivity of the molecule? | Understanding reaction pathways, predicting site selectivity in chemical reactions, analysis of molecular orbitals. semanticscholar.org |
| Quantitative Structure-Activity Relationship (QSAR) | How do structural modifications affect biological activity? | Development of predictive models to guide the design of new, more potent analogues. nih.gov |
Table 2: Potential Applications of Computational Modeling in Future Research.
Emerging Applications and Design Principles for New Indole-Based Systems
The versatility of the 1-Methyl-1H-indol-4-amine scaffold opens doors to a wide range of potential applications beyond its current use as a synthetic intermediate. The design of new indole-based systems will rely on strategic functionalization of this core structure.
Emerging Applications:
Chemical Biology Probes: Derivatives could be developed as chemical probes to study biological systems. For instance, fluorescently tagged versions could be used to visualize serotonin receptor distribution in cells.
Biosensors: The indole scaffold is a component of systems used in the development of whole-cell biosensors for detecting indole and its derivatives, which are important signaling molecules in microbial communities. researchgate.netnih.gov This suggests that functionalized indoles could be integrated into novel biosensing platforms.
Materials Science: Indole derivatives are being investigated for applications in organic electronics. The electron-rich nature of the indole ring makes it a candidate for incorporation into organic semiconductors or light-emitting materials.
Design Principles for New Systems:
Scaffold Decoration: The primary amine at the C4 position is a key handle for diversification. It can be readily converted into a wide array of functional groups (amides, sulfonamides, ureas, etc.) through well-established chemical reactions. mdpi.com This allows for the creation of large chemical libraries for high-throughput screening against various biological targets.
Regioselective Functionalization: The indole ring itself can be further functionalized at other positions (e.g., C2, C3, C5, C6, C7) using modern synthetic methods like C-H activation. acs.org This allows for fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a specific target.
Privileged Scaffold Hybrids: A powerful design strategy involves creating hybrid molecules that combine the indole core with other known pharmacophores. acs.orgacs.org For example, linking the 1-Methyl-1H-indol-4-amine scaffold to other heterocyclic systems known for specific biological activities could lead to novel compounds with synergistic or multi-target effects.
Q & A
Q. What are the structural and spectroscopic characteristics of 1-methyl-1H-indol-4-amine hydrochloride hydrate?
- Methodological Answer : The compound features an indole core fused with a benzene and pyrrole ring, substituted with a methyl group at C4 and an amine group at C1. Its hydrochloride hydrate form (C₁₁H₁₃N₃·HCl·H₂O, MW ≈ 200.67 g/mol) enhances water solubility. Structural confirmation requires spectroscopic analysis:
- ¹H NMR : For similar indole derivatives, characteristic peaks include aromatic protons (δ 6.5–7.6 ppm) and amine/methyl groups (δ 2.5–4.0 ppm) .
- ¹³C NMR : Aromatic carbons typically appear at δ 99–150 ppm, with methyl carbons around δ 28–55 ppm (see Table 1) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ ≈ 200.67 m/z, with fragmentation patterns reflecting the indole backbone.
Table 1 : Representative NMR Data for Indole Derivatives (Adapted from )
| Proton/Carbon | Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (C4-CH₃) | 2.5–3.0 | Singlet | Methyl |
| ¹H (Aromatic) | 6.5–7.6 | Multiplet | Indole H |
| ¹³C (C4) | ~28.4 | - | Methyl C |
Q. What synthetic strategies are used to prepare 1-methyl-1H-indol-4-amine derivatives?
- Methodological Answer : Synthesis often involves multi-step reactions starting from indole precursors. Key steps include:
- Functionalization : Methylation at C4 via nucleophilic substitution or Friedel-Crafts alkylation.
- Amine Introduction : Diazotization followed by reduction or direct amination using NH₃/amine sources under catalytic conditions (e.g., CuI/PEG-400) .
- Purification : Column chromatography (e.g., 70:30 EtOAc/hexane) isolates the product, with yields ~20% for complex derivatives .
- Hydrochloride Salt Formation : Treatment with HCl in aqueous/organic solvent mixtures to improve stability and solubility .
Advanced Research Questions
Q. How can researchers design experiments to investigate the serotonin receptor binding potential of this compound?
- Methodological Answer : Given structural similarity to serotonin (5-HT), the following approaches are recommended:
- In Vitro Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-5-HT) in competitive binding studies with transfected HEK293 cells expressing 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A). Measure IC₅₀ values to assess affinity .
- Functional Assays : Monitor intracellular Ca²⁺ flux or cAMP production post-treatment to evaluate agonist/antagonist activity .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT optimization) to predict binding poses in receptor active sites .
Q. How should contradictions in biological activity data be addressed?
- Methodological Answer : Contradictions may arise from variations in assay conditions, impurity profiles, or off-target effects. Mitigation strategies include:
- Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., ICH guidelines for assay validation) .
- Analytical Purity Confirmation : Use RP-HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity .
- Off-Target Screening : Profile activity against a panel of receptors/enzymes (e.g., CEREP’s BioPrint® panel) to identify non-specific interactions .
Q. What advanced analytical methods are suitable for characterizing stability and degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via:
- UPLC-MS/MS : Identify degradation products using high-resolution mass spectrometry.
- Thermogravimetric Analysis (TGA) : Quantify hydrate loss under controlled heating .
- Stability-Indicating Methods : Develop a validated RP-HPLC method (e.g., Box-Behnken design for robustness) with parameters optimized via AQbD principles (e.g., pH 3.0 buffer, 1.0 mL/min flow rate) .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities of indole derivatives be resolved?
- Methodological Answer : Discrepancies often stem from structural modifications (e.g., substituent position) or assay variability. Systematic approaches include:
- SAR Studies : Compare activity of 1-methyl-1H-indol-4-amine derivatives with analogs (e.g., 6-methyl or 5-hydroxyindoles) to identify critical functional groups .
- Meta-Analysis : Aggregate data from published studies (e.g., PubChem, CAS databases) to identify trends or outliers .
- Computational Predictions : Use QSAR models to correlate electronic/steric properties (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
